Cystamine hydrochloride

Vue d'ensemble

Description

Cystamine hydrochloride is the dihydrochloride salt form of cystamine, an organic disulfide . It is formed when cystine is heated, the result of decarboxylation . Cystamine is an unstable liquid and is generally handled as the dihydrochloride salt, which is stable to 203-214 °C at which point it decomposes . It is often used as a sulfhydryl reagent, enzyme inhibitor, and radiation-protective agent .

Synthesis Analysis

Cystamine can be synthesized by oxidizing cysteamine (2-mercaptoethylamine) with H2O2 . Another method involves the reaction of diallylamine with ethylene disulfide, through a mercaptoethylation reaction, followed by oxidation of the obtained thiol to disulfide, using dimethylsulfoxide as an oxidizing agent . A method using alkaline hydrolysis to prepare cysteamine hydrochloride has also been reported .

Molecular Structure Analysis

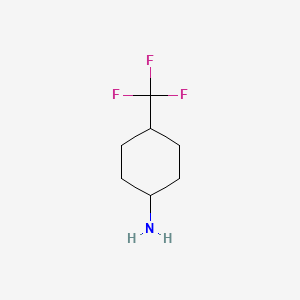

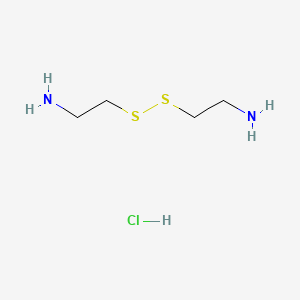

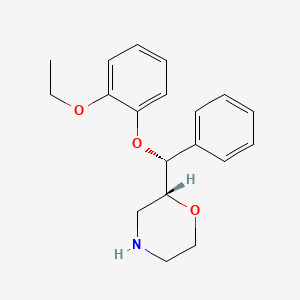

The molecular formula of cystamine hydrochloride is C4H13ClN2S2 . Its average mass is 188.742 Da and its monoisotopic mass is 188.020859 Da . The linear formula is NH2CH2CH2SSCH2CH2NH2 · 2HCl .

Chemical Reactions Analysis

Cystamine is formed when cystine is heated, the result of decarboxylation . It can also be synthesized by oxidizing cysteamine with H2O2 . In the presence of diallylamine and ethylene disulfide, it undergoes a mercaptoethylation reaction, followed by oxidation of the obtained thiol to disulfide .

Physical And Chemical Properties Analysis

Cystamine hydrochloride is a powder with a melting point of 217-220 °C (dec.) (lit.) . It has a molecular weight of 225.20 .

Applications De Recherche Scientifique

Neurodegenerative and Neuropsychiatric Diseases

Cystamine hydrochloride, in its forms of cysteamine and cystamine, has been found to mitigate oxidative stress and inflammation, and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . These properties make it a potential therapeutic agent for neurodegenerative and neuropsychiatric diseases such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), and Schizophrenia .

Treatment of Cystinosis

Cysteamine has been utilized for the treatment of cystinosis, a lysosomal disorder . Cystinosis is a condition characterized by the accumulation of the amino acid cystine within cells, forming crystals that can build up and damage various tissues and organs. Cysteamine helps to remove these cystine crystals .

Radioprotection

Cysteamine, the decarboxylated derivative of the amino acid cysteine, exerts radioprotective effects and is more effective than cysteine alone . It has been used to reduce mortality in irradiated Drosophila and mice .

Post-Toxicant Therapeutic Agent for Hepatic Necrosis

Cysteamine is known to be a post-toxicant therapeutic agent for hepatic necrosis . Hepatic necrosis is a condition characterized by the death of liver cells, which can lead to serious liver damage. Cysteamine’s antioxidative properties may help to protect the liver cells from damage .

Treatment of Colorectal Carcinoma

Cysteamine has been identified as a new type of radiosensitizers for colorectal carcinoma treatment . Radiosensitizers are drugs that make tumor cells more sensitive to radiation therapy, thereby enhancing the effectiveness of the treatment .

Ocular Applications

Cysteamine released from a drug delivery system to the ocular surface forms the complex cysteamine-cysteine, facilitating the removal of cystine crystals from the cornea . This property makes it a potential treatment for ocular cystinosis, a rare genetic disorder that leads to the accumulation of cystine crystals in various organs, including the eyes .

Mécanisme D'action

Target of Action

Cystamine hydrochloride primarily targets cystine , a dimer of the amino acid cysteine . Cystine accumulates in the body due to mutations in the CTNS gene, which encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . This accumulation particularly affects the eyes and kidneys .

Mode of Action

Cystamine hydrochloride acts as a cystine-depleting agent . It converts cystine into cysteine and cysteine-cysteamine mixed disulfides . This conversion reduces the accumulation of cystine crystals, particularly in the cornea .

Biochemical Pathways

Cystamine hydrochloride affects the melanogenesis pathway . It inhibits tyrosinase and peroxidase, essential enzymes in this pathway, leading to the conversion of tyrosine into dopaquinone . As a copper and iron ion chelating agent, cystamine hydrochloride could slow down the conversion of tyrosine into dopaquinone . It can also increase levels of intracellular glutathione, amplifying natural depigmenting effects .

Action Environment

The action of cystamine hydrochloride can be influenced by environmental factors. For instance, drugs that increase gastric pH may alter the pharmacokinetics of cystamine due to the premature release of cysteamine from the delayed-release preparations and increase WBC cystine concentration

Safety and Hazards

Orientations Futures

Cysteamine and cystamine appear to be promising in the treatment of certain mouse models of neurodegenerative diseases, such as Parkinson’s disease (PD) and Huntington’s disease (HD) . Cysteamine can cross the blood-brain barrier, which makes it an attractive candidate for therapeutic applications .

Propriétés

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULDEVQACXJZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10169152 | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Cystamine hydrochloride | |

CAS RN |

56-17-7, 17173-68-1, 1072-22-6 | |

| Record name | Cystamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cystamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cystamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2U867X2F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B3417427.png)

![2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B3417436.png)

![2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate](/img/structure/B3417447.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B3417456.png)

![(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone](/img/structure/B3417488.png)